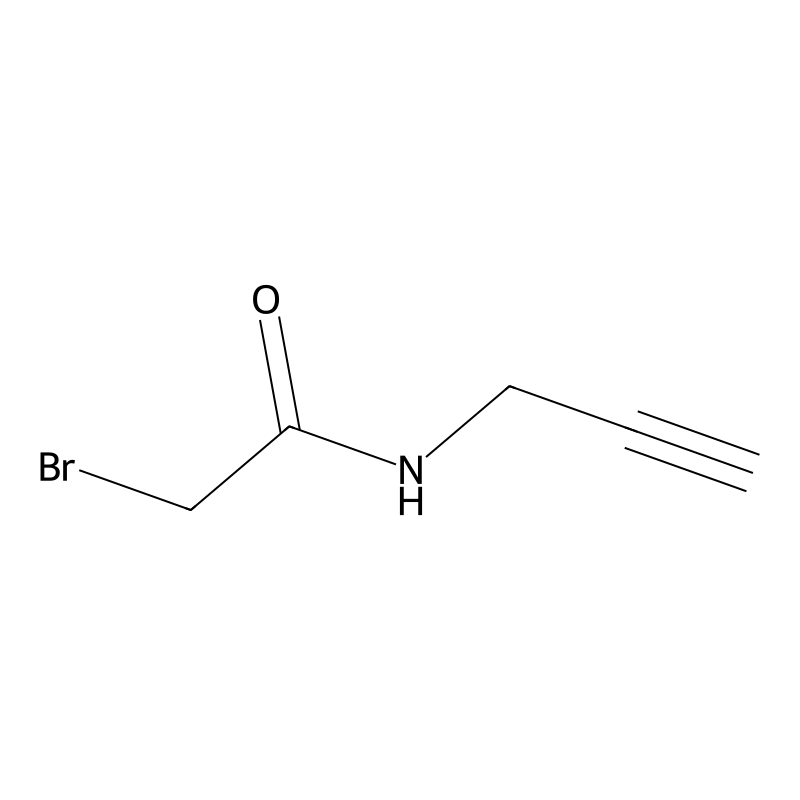2-bromo-N-(prop-2-yn-1-yl)acetamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability and Potential Applications:
- Several chemical suppliers offer 2-Bromo-N-(prop-2-ynyl)acetamide, indicating its potential use in various research fields [, ].
- The presence of both a bromo and a propargyl group suggests potential applications in areas like organic synthesis and medicinal chemistry, but specific research findings are not readily available in the scientific literature.
2-Bromo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₅H₆BrNO and a molar mass of 176.01 g/mol. It is classified under the category of acetamides and features a bromo substituent at the second position of the acetamide group. This compound is recognized for its unique structural characteristics, which include a propyne side chain that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no current information available on the specific mechanism of action of 2-Bromo-N-(prop-2-ynyl)acetamide in biological systems.
Due to the limited research on this compound, specific safety information is unavailable. However, based on functional groups, some potential hazards include [, ]:
- Acute Toxicity: The presence of bromine suggests potential harm if swallowed or inhaled.
- Skin and Eye Irritation: The amide and alkyne functionalities may cause skin or eye irritation upon contact.
The chemical behavior of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be explored through several types of reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
- Alkyne Reactions: The propyne moiety allows for reactions typical of alkynes, such as addition reactions with electrophiles.
- Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira reactions, due to the presence of the alkyne functional group .
Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be achieved through several methods:
- Direct Bromination: The compound can be synthesized by brominating N-(prop-2-yn-1-yl)acetamide using bromine or other brominating agents.
- Substitution Reactions: Starting from 2-bromoacetyl chloride, a nucleophilic substitution with propyne derivatives can yield the desired product.
- Ugi Reaction: This multi-component reaction can also be utilized to synthesize this compound by combining an amine, an acid, an isocyanide, and an aldehyde or ketone .
2-Bromo-N-(prop-2-yn-1-yl)acetamide has potential applications in:
- Pharmaceuticals: As a building block for synthesizing biologically active compounds.
- Organic Synthesis: It serves as a versatile intermediate in various chemical syntheses.
- Material Science: Potential use in developing novel materials due to its reactive nature .
Interaction studies involving 2-bromo-N-(prop-2-yn-1-yl)acetamide are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:
- Reactivity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.
- Mechanistic Studies: Understanding the pathways through which this compound exerts its effects at a molecular level.
- Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use in medicinal applications .
Several compounds share structural similarities with 2-bromo-N-(prop-2-yn-1-yl)acetamide, highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(prop-2-en-1-yl)acetamide | C₄H₇NO | Contains a double bond instead of a triple bond |
| 2-Bromo-N-(tert-butyl)acetamide | C₇H₁₄BrNO | Contains a bulky tert-butyl group |
| 3-Bromo-N-(prop-2-en-1-yl)acetamide | C₅H₈BrNO | Similar structure but different position of bromine |
| 2-Bromo-N-cyclopropylmethylacetamide | C₈H₁₃BrNO | Features a cyclopropyl group |
The unique feature of 2-bromo-N-(prop-2-yn-1-yl)acetamide lies in its alkyne functionality combined with the bromo substituent, which may confer distinct reactivity patterns compared to these similar compounds .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








